molecular formula C8H17NO B2626605 2-Cyclopentyl-2-methoxyethan-1-amine CAS No. 1493609-21-4

2-Cyclopentyl-2-methoxyethan-1-amine

Cat. No.: B2626605
CAS No.: 1493609-21-4
M. Wt: 143.23
InChI Key: VDYDZONULVTNGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-methoxyethan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with 2-methoxyethan-1-amine under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-2-methoxyethan-1-amine is unique due to its specific combination of a cyclopentyl group and a methoxyethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-cyclopentyl-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYDZONULVTNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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